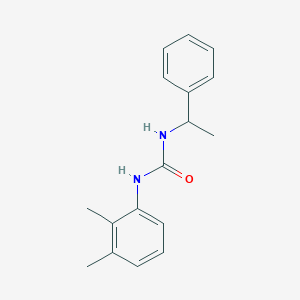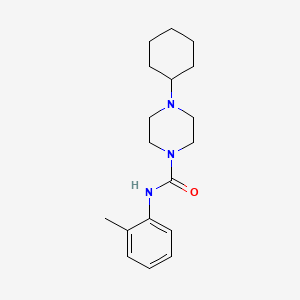![molecular formula C21H13FO5 B5321354 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is a synthetic compound that belongs to the class of xanthene derivatives. It is commonly known as Fluorescein-5-isothiocyanate (FITC) and is widely used in scientific research applications. FITC is a fluorescent dye that has a wide range of applications in various fields of research, including biology, biochemistry, and medicine.
Mécanisme D'action
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one works by binding to amino groups on the target molecule. The binding of this compound to the target molecule results in the formation of a covalent bond. This covalent bond is stable and does not affect the function of the target molecule. The fluorescent properties of this compound allow for the detection and quantification of the labeled target molecule.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It does not affect the function of the labeled target molecule and is not toxic to cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one in lab experiments include its high fluorescence intensity, stability, and ease of use. This compound is also relatively inexpensive and widely available. The limitations of using this compound include its sensitivity to pH and temperature changes, which can affect its fluorescence intensity. This compound is also sensitive to photobleaching, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for the use of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one in scientific research. One direction is the development of new labeling techniques that can improve the sensitivity and specificity of this compound labeling. Another direction is the use of this compound in the development of new diagnostic tools for the detection of diseases. This compound-labeled antibodies can be used to detect the presence of specific antigens in patient samples, which can aid in the diagnosis of diseases such as cancer and autoimmune disorders. This compound can also be used in the development of new imaging techniques for the visualization of cells and tissues.
Méthodes De Synthèse
The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one involves the reaction of fluorescein with isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is a yellow-green solid that is highly fluorescent. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is widely used in scientific research applications due to its fluorescent properties. It is commonly used as a labeling agent to label proteins, peptides, and antibodies. This compound-labeled antibodies are widely used in immunofluorescence assays to detect the presence of specific antigens in cells and tissues. This compound is also used in flow cytometry to detect and quantify cells expressing specific markers.
Propriétés
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO5/c22-13-7-5-12(6-8-13)17(24)11-26-14-9-16(23)20-19(10-14)27-18-4-2-1-3-15(18)21(20)25/h1-10,23H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIIOYLXJVYBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)

![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)